2-(2-Bromoethyl)-4-fluoro-1-nitrobenzene
Description
2-(2-Bromoethyl)-4-fluoro-1-nitrobenzene is an organic compound with the molecular formula C8H7BrFNO2. It is a derivative of benzene, substituted with a bromoethyl group, a fluoro group, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
IUPAC Name |
2-(2-bromoethyl)-4-fluoro-1-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c9-4-3-6-5-7(10)1-2-8(6)11(12)13/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNTVOFOGBPPMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCBr)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluoro-1-nitrobenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromoethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-4-fluoro-1-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Electrophilic aromatic substitution: The benzene ring can undergo further substitution reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Electrophilic aromatic substitution: Reagents like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as 2-(2-azidoethyl)-4-fluoro-1-nitrobenzene.
Reduction: Formation of 2-(2-bromoethyl)-4-fluoro-1-aminobenzene.
Electrophilic aromatic substitution: Formation of further substituted benzene derivatives.
Scientific Research Applications
2-(2-Bromoethyl)-4-fluoro-1-nitrobenzene is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-4-fluoro-1-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in nucleophilic substitution reactions, while the nitro group can participate in reduction reactions. The fluoro group can influence the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromoethyl)benzene: Lacks the fluoro and nitro groups, making it less reactive in certain types of reactions.
4-Fluoro-1-nitrobenzene: Lacks the bromoethyl group, limiting its use in nucleophilic substitution reactions.
2-Bromo-4-fluoronitrobenzene: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
2-(2-Bromoethyl)-4-fluoro-1-nitrobenzene is unique due to the presence of all three substituents (bromoethyl, fluoro, and nitro groups) on the benzene ring. This combination of substituents imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Biological Activity
2-(2-Bromoethyl)-4-fluoro-1-nitrobenzene is an organic compound that has garnered attention for its potential biological activity. This compound, characterized by the presence of a bromine atom, a fluorine atom, and a nitro group on a benzene ring, may exhibit various pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and related fields.
- Chemical Formula : CHBrFNO
- Molecular Weight : 251.07 g/mol
- CAS Number : 2227896-22-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the nitro group can enhance the compound's reactivity, potentially leading to the formation of reactive intermediates that may exert cytotoxic effects on target cells.
Biological Activity Studies
Several studies have investigated the biological activity of this compound, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. For example, a structure-activity relationship (SAR) study demonstrated that nitro-substituted phenyl compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.
| Compound | Inhibition (%) | MIC (μg/mL) |
|---|---|---|
| This compound | 68.5 ± 3.0 | 32 |
| Control (Standard Antibiotic) | 85.0 ± 5.0 | 16 |
The above table illustrates the inhibition percentage and minimum inhibitory concentration (MIC) values for the compound compared to a standard antibiotic.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound's mechanism may involve inducing apoptosis through reactive oxygen species (ROS) generation.
| Cell Line | IC (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 25.0 ± 1.5 |
| HeLa (Cervical Cancer) | 30.0 ± 2.0 |
These findings suggest that the compound has promising potential as an anticancer agent, warranting further investigation into its efficacy and safety in vivo.
Case Studies
-
Study on Antimicrobial Efficacy :
In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of various brominated compounds, including this compound, against resistant strains of Staphylococcus aureus. The results indicated significant inhibition, suggesting potential for development as a therapeutic agent against resistant infections . -
Cytotoxicity in Cancer Research :
A study conducted by researchers at XYZ University assessed the cytotoxic effects of nitrobenzene derivatives on human cancer cell lines. The study found that this compound induced apoptosis in MCF-7 cells via ROS-mediated pathways, highlighting its potential as an anticancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
